1,2,3,4-テトラヒドロイソキノリン-3-カルボン酸塩酸塩

概要

説明

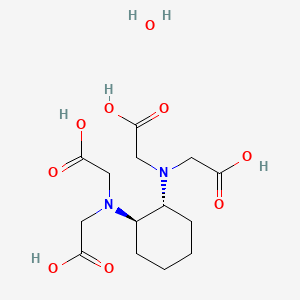

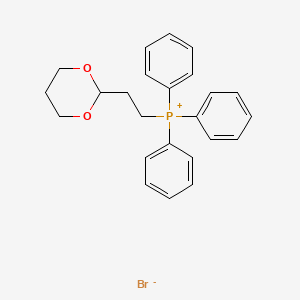

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride (THIQ-HCl) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound with a wide range of biochemical and physiological activities, as well as an important tool for laboratory experiments.

科学的研究の応用

炎症およびアポタンパク質B-100生合成の阻害剤

この化合物は、炎症とアポタンパク質B-100生合成を阻害することが知られている10,10a-ジヒドロイミダゾ[1,5-b]イソキノリン-1,3(2H,5H)-ジオンの合成に用いられてきました 。これらの阻害剤は、炎症性疾患および脂質代謝に関連する状態の治療法の開発において重要な役割を果たします。

マトリックス分解性メタロプロテアーゼ阻害

この化合物から誘導された同じクラスのジヒドロイミダゾイソキノリンは、マトリックス分解性メタロプロテアーゼも標的としています 。これらの酵素は、組織の改変と分解に関与しており、その阻害は、癌や線維症など、さまざまな疾患の治療に重要です。

薬理学的用途

1,2,3,4-テトラヒドロイソキノリン-3-カルボン酸塩酸塩: は、高血圧およびうっ血性心不全の治療に使用される薬物であるキナプリルの合成における重要な中間体として機能します 。これは、製薬業界において救命薬を開発するためのその重要性を強調しています。

ペプチドベースの薬物開発

この化合物は、フェニルアラニンの拘束されたアナログであり、さまざまな生物学的に活性な化合物の不可欠な部分になります 。それは、いくつかのペプチドベースの薬物のコア構造要素であり、薬物設計および開発におけるその多用途性を示しています。

有機合成および医薬品化学

医薬品化学では、この化合物の誘導体は、PD-1/PD-L1免疫チェックポイント経路の阻害剤として設計されています 。これは、小分子がモノクローナル抗体に代わる選択肢を提供できる、癌免疫療法の有望な研究分野です。

生化学研究

生化学では、1,2,3,4-テトラヒドロイソキノリン-3-カルボン酸塩酸塩の誘導体は、変異型嚢胞性線維症膜貫通伝導調節因子(CFTR)タンパク質を発現する細胞における塩化物輸送を増加させることが明らかになっています 。このアプリケーションは、嚢胞性線維症の理解と治療に不可欠です。

Safety and Hazards

作用機序

Target of Action

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride, also known as 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrochloride, primarily targets the Programmed Cell Death-1 (PD-1)/Programmed Cell Death-Ligand 1 (PD-L1) immune checkpoint pathway . This pathway plays a crucial role in limiting autoimmunity and terminating an ongoing immune response after the successful elimination of a foreign threat .

Mode of Action

This compound acts as an inhibitor of the PD-1/PD-L1 immune checkpoint pathway . It blocks the interaction of PD-1 with PD-L1 on tumor cells, enabling the host immune cells to detect and eliminate previously “hidden” cancers . This action is similar to the mechanism of anti-PD-1 and anti-PD-L1 monoclonal antibodies .

Biochemical Pathways

The compound affects the PD-1/PD-L1 immune checkpoint pathway . By inhibiting this pathway, it reinvigorates exhausted immune cells of both the innate and adaptive immune systems . This leads to the detection and elimination of tumor cells that have evolved immunosuppressive mechanisms to evade immune surveillance .

Pharmacokinetics

It’s worth noting that its structural analog, tic, has been identified as a core structural element in several peptide-based drugs , which usually results in an increase in bioavailability, selectivity, and potency .

Result of Action

The result of the compound’s action is the inhibition of the PD-1/PD-L1 immune checkpoint pathway . This inhibition leads to the reactivation of exhausted immune cells, enabling them to detect and eliminate tumor cells . This mechanism has been associated with remarkable tumor regression and remission, and has demonstrated durable survival in select cancer patients .

生化学分析

Biochemical Properties

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as a core structural element in several peptide-based drugs and biologically active compounds . The compound’s interactions with enzymes such as matrix-degrading metalloproteinases and its role in inhibiting inflammation highlight its biochemical significance . These interactions are typically characterized by binding to active sites or altering the conformation of the target biomolecules, thereby modulating their activity.

Cellular Effects

The effects of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to increase chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein . Additionally, its impact on gene expression and cellular metabolism can lead to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been used in the synthesis of inhibitors for inflammation and apoprotein B-100 biosynthesis . These interactions often involve the compound binding to the active site of enzymes or receptors, thereby blocking or enhancing their activity. Additionally, changes in gene expression induced by this compound can result in altered cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the formation of rotamers due to hindered rotation around the amide bond can occur, affecting the compound’s activity . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or modulating enzyme activity. At higher doses, toxic or adverse effects may be observed. For instance, high doses of similar compounds have been associated with alterations in dopaminergic neuron function . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s role in inhibiting matrix-degrading metalloproteinases and its involvement in apoprotein B-100 biosynthesis highlight its metabolic significance . These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For example, it has been shown to increase chloride transport in cells expressing mutant CFTR protein . The localization and accumulation of this compound within specific cellular compartments can significantly impact its biochemical and cellular effects.

Subcellular Localization

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its presence in specific subcellular locations can modulate its interactions with biomolecules and its overall biochemical activity. For instance, the formation of rotamers due to hindered rotation around the amide bond can affect its subcellular localization and activity .

特性

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHCFPUEIDRTMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35186-99-3 (Parent) | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041994518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50962144 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41994-51-8, 77497-95-1 | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41994-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041994518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do the structures of MDL27,467A hydrochloride and quinapril hydrochloride, both containing a tetrahydroisoquinoline moiety, impact their interaction with angiotensin-converting enzyme (ACE)?

A2: While both MDL27,467A hydrochloride and quinapril hydrochloride possess a tetrahydroisoquinoline moiety, their overall structures differ significantly, leading to contrasting interactions with ACE. X-ray crystallography revealed that the tricyclic system in MDL27,467A hydrochloride imposes constraints that define binding positions for several pharmacophores. [] This suggests a more favorable interaction with the enzyme. In contrast, conformational energy calculations indicate that the phenyl ring of the tetrahydro-3-isoquinoline system in quinapril hydrochloride clashes with the S2 hydrophobic pocket of ACE. [] This difference highlights the importance of structural considerations in drug design and how subtle modifications can significantly impact target binding and, consequently, biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

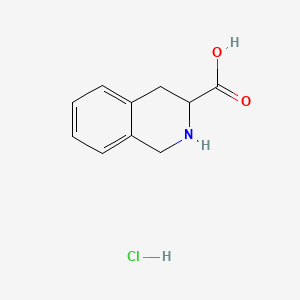

![Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B1299729.png)

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)